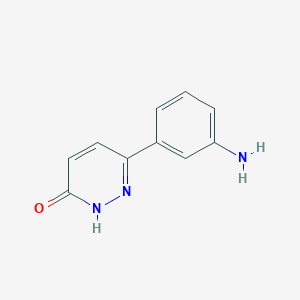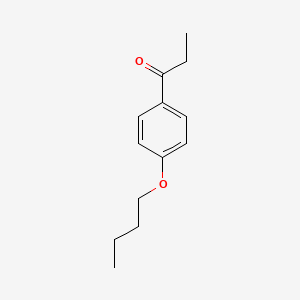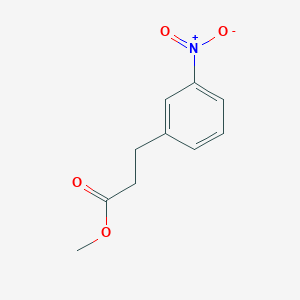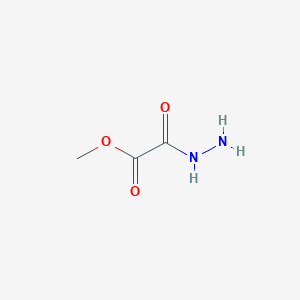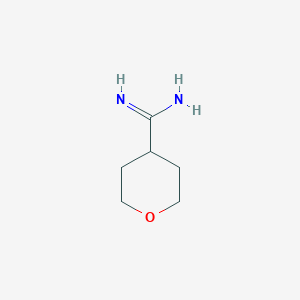
Bipenamol hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El clorhidrato de bipenamol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza en la síntesis de varios compuestos orgánicos y como reactivo en reacciones químicas.
Biología: Se utiliza en el estudio de inhibidores enzimáticos y sus efectos en los sistemas biológicos.
Industria: Se utiliza en la producción de productos químicos de alta pureza y como intermedio en la síntesis de otros compuestos
Mecanismo De Acción
El clorhidrato de bipenamol ejerce sus efectos inhibiendo la actividad de la dipeptidil peptidasa I humana. Esta enzima juega un papel crucial en la regulación de varios procesos fisiológicos, incluida la respuesta inmunitaria y la inflamación. Al inhibir esta enzima, el clorhidrato de bipenamol puede modular estos procesos y proporcionar potencialmente beneficios terapéuticos .
Análisis Bioquímico
Biochemical Properties
Bipenamol hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of human dipeptidyl peptidase I . This enzyme is involved in the activation of various proenzymes and the regulation of immune responses. By inhibiting dipeptidyl peptidase I, this compound can modulate the activity of several biomolecules, including cytokines and chemokines, which are crucial for immune system function .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in inflammatory responses, thereby altering the production of cytokines and other signaling molecules . Additionally, it can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of dipeptidyl peptidase I, inhibiting its activity and preventing the activation of proenzymes . This inhibition leads to a cascade of effects, including the downregulation of inflammatory cytokines and the modulation of immune responses . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its efficacy may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained inhibition of dipeptidyl peptidase I, resulting in prolonged modulation of immune responses and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits dipeptidyl peptidase I without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including liver and kidney damage . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. By inhibiting dipeptidyl peptidase I, this compound affects the breakdown of peptides and the production of bioactive molecules . This inhibition can lead to changes in metabolic pathways, including alterations in amino acid metabolism and energy production .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of this compound can influence its efficacy and potential side effects, as its localization within target tissues determines its therapeutic impact .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals guide this compound to these compartments, ensuring its proper localization and optimal activity .
Métodos De Preparación
El clorhidrato de bipenamol se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reacción de 2-(aminometil)feniltiol con cloruro de bencilo bajo condiciones de reacción específicas . Los métodos de producción industrial a menudo implican el uso de reactivos de alta pureza y entornos controlados para garantizar la consistencia y la calidad del producto final .
Análisis De Reacciones Químicas
El clorhidrato de bipenamol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores comunes como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir con reactivos como el hidróxido de sodio o el cianuro de potasio.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .
Comparación Con Compuestos Similares
El clorhidrato de bipenamol es único en su estructura y mecanismo de acción en comparación con otros compuestos similares. Algunos compuestos similares incluyen:
Derivados del bencenometanol: Estos compuestos comparten una estructura central similar pero pueden tener diferentes grupos funcionales y propiedades.
Inhibidores derivados de semicarbazida: Estos compuestos también inhiben la dipeptidil peptidasa I, pero pueden tener diferentes estructuras químicas y mecanismos de acción
Propiedades
IUPAC Name |
[2-[2-(aminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS.ClH/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16;/h1-8,16H,9-10,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJODQRQMMAIPJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)SC2=CC=CC=C2CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62220-58-0 | |
| Record name | Bipenamol hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062220580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-(Aminomethyl)phenylthio]benzyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIPENAMOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65FL7UEP0F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



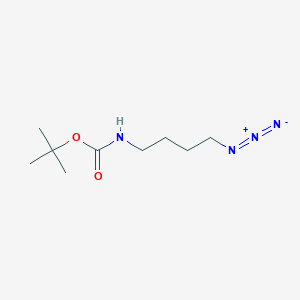




![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)
